molecular formula C16H18N2O3 B5818475 N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide

N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide

Cat. No. B5818475
M. Wt: 286.33 g/mol
InChI Key: RSWZNECACVNASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor, AMPA subtype. It was first synthesized in the 1990s and has since been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes.

Mechanism of Action

N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor and preventing the binding of glutamate, the natural ligand of the receptor. This results in a decrease in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the enhancement of long-term depression (LTD), and the reduction of excitotoxicity in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide in lab experiments is its high selectivity for the AMPA receptor, which allows for specific manipulation of this receptor subtype. However, one limitation of N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide is its short half-life, which requires frequent dosing in in vivo experiments.

Future Directions

There are several future directions for research involving N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide. One area of interest is the role of AMPA receptors in addiction and drug abuse, as N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the development of more potent and selective AMPA receptor antagonists for use in clinical settings, such as the treatment of stroke or neurodegenerative diseases.

Synthesis Methods

N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide can be synthesized using a multi-step process involving the reaction of 2-furoic acid with isobutylamine to form 2-(isobutylamino)furan-5-carboxylic acid. This compound is then converted to the corresponding acid chloride, which is reacted with 3-aminobenzamide to yield N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide.

Scientific Research Applications

N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to be an effective tool for studying synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

N-[3-(2-methylpropylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11(2)10-17-15(19)12-5-3-6-13(9-12)18-16(20)14-7-4-8-21-14/h3-9,11H,10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWZNECACVNASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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